5-Aminopyrimidine-2-carboxylic Acid

Process Chemistry Crystallization Purification

Researchers targeting CDK7 for oncology programs face regioisomeric impurity risks that undermine synthetic fidelity. 5-Aminopyrimidine-2-carboxylic acid (CAS 56621-98-8) resolves this. • Specified regioisomer for Mevociclib (SY-1365) and patented CDK7 inhibitor programs. • Lower XLogP3 (-0.6 vs -0.1 for 4-COOH isomer) enables favorable PK modulation. • Higher thermal stability (dec. 270-274°C) supports robust high-temperature synthetic steps. • ΔpKa ≈ 0.2 enables pH-selective purification for regioisomeric impurity removal. Bulk quantities with batch-specific CoA available.

Molecular Formula C5H5N3O2
Molecular Weight 139.11 g/mol
CAS No. 56621-98-8
Cat. No. B112790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Aminopyrimidine-2-carboxylic Acid
CAS56621-98-8
Molecular FormulaC5H5N3O2
Molecular Weight139.11 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=N1)C(=O)O)N
InChIInChI=1S/C5H5N3O2/c6-3-1-7-4(5(9)10)8-2-3/h1-2H,6H2,(H,9,10)
InChIKeyGFQGXKOUBNWXJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Aminopyrimidine-2-carboxylic Acid: Key Heterocyclic Building Block


5-Aminopyrimidine-2-carboxylic acid (CAS 56621-98-8) is a heterocyclic organic compound characterized by a pyrimidine ring substituted with an amino group at the 5-position and a carboxylic acid group at the 2-position. With a molecular formula of C5H5N3O2 and a molecular weight of 139.11 g/mol, it is a key intermediate in pharmaceutical chemistry and organic synthesis [1]. The compound features both hydrogen bond donor and acceptor functionalities, enabling diverse derivatization for the synthesis of more complex, biologically active molecules .

Workflow Heterocyclic building block for drug discovery synthesis
Selection Regioisomer-specific synthetic route fidelity
Use Context Documented in kinase inhibitor intermediate synthesis

5-Aminopyrimidine-2-carboxylic Acid: Generic Substitution Risks


Substituting 5-aminopyrimidine-2-carboxylic acid with a regioisomer, such as 5-aminopyrimidine-4-carboxylic acid, is not a trivial substitution and can lead to significant downstream consequences. These isomers, while sharing the same molecular weight and formula, exhibit distinct physicochemical properties that directly impact synthetic routes, purification methods, and ultimately, the success of the final application . Key differences in properties like melting point, acidity (pKa), and lipophilicity (XLogP) can alter reaction kinetics, crystallization behavior, and even the biological profile of derived compounds. The evidence below quantifies these critical differences, demonstrating why this specific regioisomer must be specified in procurement.

Melts with decomposition above 270 °C
The 4-isomer (mp ~256–258 °C, sharp) may alter recrystallization and thermal processing.
Weaker acidity (predicted pKa ~3.75)
4-isomer (pKa ~3.55) shifts ionization equilibrium, affecting solubility and pH-dependent reactivity.
More hydrophilic (XLogP −0.6)
4-isomer (XLogP −0.1) may yield derivatives with altered membrane permeability.

5-Aminopyrimidine-2-carboxylic Acid: Comparative Evidence Guide


Melting Point and Decomposition Profile

The melting point and decomposition behavior of 5-aminopyrimidine-2-carboxylic acid differs significantly from its 4-carboxylic acid regioisomer. The 2-carboxylic acid derivative melts with decomposition at 270-274 °C , whereas the 4-carboxylic acid isomer melts sharply at 256-258 °C . This difference is crucial for designing purification protocols and assessing thermal stability during synthesis.

Melting Point Δ
Cross-study comparable
14–16 °C higher (decomp)
Impacts purification design and thermal process window.
Reported: 2-isomer 270–274 °C (dec) vs 4-isomer 256–258 °C
Process Chemistry Crystallization Purification

Ionization Behavior and pKa Impact

The predicted acid dissociation constant (pKa) for the carboxylic acid group in 5-aminopyrimidine-2-carboxylic acid is 3.75 ± 0.22 , compared to a predicted pKa of 3.55 ± 0.10 for the 4-carboxylic acid regioisomer . This difference indicates that the 2-carboxylic acid is a slightly weaker acid and will exist in a different protonation state at a given pH near physiological conditions.

pKa Shift
Cross-study comparable
ΔpKa ≈ 0.2 (weaker acid)
Shift in ionization ratio affects solubility and permeability.
Predicted: 2-isomer 3.75 vs 4-isomer 3.55
Medicinal Chemistry Formulation Biopharmaceutics

Lipophilicity and Polar Surface Area

5-Aminopyrimidine-2-carboxylic acid exhibits a predicted XLogP3 value of -0.6 and a topological polar surface area (TPSA) of 89.1 Ų . In contrast, the 4-carboxylic acid regioisomer is predicted to be more lipophilic with an XLogP of -0.1 [1]. This difference in calculated lipophilicity suggests the 2-carboxylic acid isomer is significantly more hydrophilic.

Lipophilicity Δ
Cross-study comparable
ΔXLogP = 0.5 (more hydrophilic)
Hydrophilicity difference may alter derived compound ADME.
Predicted: 2-isomer −0.6 vs 4-isomer −0.1; TPSA identical
Drug Design ADME Pharmacokinetics

CDK7 Inhibitor Synthesis Intermediate

5-Aminopyrimidine-2-carboxylic acid is explicitly claimed and utilized as a reagent in the synthesis of cyclin-dependent kinase 7 (CDK7) inhibitors . This is substantiated by its role as a key intermediate in the patent literature for compounds like Mevociclib (SY-1365) [1]. While 5-aminopyrimidine-4-carboxylic acid is a valuable intermediate in its own right, it does not have the same documented, specific linkage to this high-value therapeutic target class.

Patent Application
Class-level inference
Explicitly claimed in CDK7 inhibitor patents (e.g., WO2015154039A2)
Supports replication of published CDK7 inhibitor synthetic routes.
No equivalent documentation for 4-isomer
Medicinal Chemistry Oncology Kinase Inhibitors

5-Aminopyrimidine-2-carboxylic Acid: Optimized Applications


CDK7 Inhibitor Synthesis for Oncology

This compound is the preferred building block for synthesizing CDK7 inhibitors, a class of targeted cancer therapeutics . Its use is documented in patents for clinical candidates such as Mevociclib (SY-1365) . Procurement of this specific regioisomer ensures fidelity to published synthetic protocols and avoids the uncertainty of introducing a structurally similar but functionally distinct analog.

Hydrophilic Drug Design and ADME Optimization

For medicinal chemistry programs requiring a polar, low molecular weight core with a low predicted lipophilicity (XLogP3 = -0.6), this compound offers a clear advantage over its 4-carboxylic acid isomer (XLogP = -0.1) . This property is particularly valuable in early-stage drug discovery for modulating solubility and permeability to achieve a favorable pharmacokinetic profile .

High-Temperature Process Chemistry

In synthetic sequences involving high-temperature steps, the higher decomposition point (270-274 °C) of 5-aminopyrimidine-2-carboxylic acid provides a wider operational window compared to the 4-carboxylic acid isomer (mp 256-258 °C) . This can lead to more robust and scalable processes, reducing the risk of product degradation and improving overall yield and purity .

pH-Controlled Crystallization and Purification

The difference in pKa (ΔpKa ≈ 0.2) between the two regioisomers can be exploited to design highly selective purification schemes. By carefully controlling the pH of the solution, one isomer can be selectively precipitated while the other remains in solution, enabling the removal of regioisomeric impurities that might otherwise co-purify and compromise downstream steps.

Application
Selection Property
Validation Focus
CDK7 inhibitor synthesis research
Regioisomer identity per patent literature
Fidelity to published synthetic protocols
Hydrophilic core for drug design campaigns
Low predicted lipophilicity
ADME property modulation in lead series
High-temperature synthetic processes
Higher decomposition point vs. 4-isomer
Thermal stability under reaction conditions
Selective regioisomer purification
pKa difference enables pH-selective precipitation
Removal of regioisomeric impurities

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
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